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Compound of Interest

Compound Name: 4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661 Get Quote

An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Benzyloxy)-1-methyl-2-nitrobenzene, commonly known as 4-Benzyloxy-2-nitrotoluene, is

an aromatic organic compound that serves as a crucial intermediate in synthetic organic

chemistry. Its structure, featuring a protected phenol and a nitro group on a toluene backbone,

makes it a versatile building block for the synthesis of more complex molecules, particularly

heterocyclic compounds and pharmacologically active agents. The nitro group can be readily

reduced to an amine, and the benzyl ether can be cleaved to reveal a hydroxyl group, providing

two key functional handles for further chemical transformations. This guide provides a

comprehensive overview of its chemical properties, synthesis, and applications, with a focus on

methodologies relevant to drug discovery and development.

Chemical and Physical Properties
The physical and chemical properties of 4-(Benzyloxy)-1-methyl-2-nitrobenzene are essential

for its handling, storage, and application in chemical reactions. A summary of these properties

is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b015661?utm_src=pdf-interest
https://www.benchchem.com/product/b015661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
4-(Benzyloxy)-1-methyl-2-

nitrobenzene
[1]

Synonyms 4-Benzyloxy-2-nitrotoluene [1]

CAS Number 24239-67-6 [1]

Molecular Formula C₁₄H₁₃NO₃ [2]

Molecular Weight 243.26 g/mol [2]

Appearance Pale-yellow solid/crystals

Melting Point 61–63 °C

Purity ≥98% [2]

Topological Polar Surface Area

(TPSA)
52.37 Å² [2]

logP 3.48222 [2]

Hydrogen Bond Donors 0 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 4 [2]

Synthesis of 4-(Benzyloxy)-1-methyl-2-nitrobenzene
The most common and well-documented synthesis of this compound is via the Williamson

ether synthesis, starting from 4-methyl-3-nitrophenol (or its isomer 2-methyl-3-nitrophenol,

depending on the desired substitution pattern) and benzyl chloride.

Experimental Protocol: Etherification of 2-Methyl-3-
nitrophenol
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable

source for detailed and reproducible experimental methods.
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Materials:

2-Methyl-3-nitrophenol (0.81 mol)

Benzyl chloride (0.90 mol)

Anhydrous potassium carbonate (K₂CO₃) (0.81 mol)

Dimethylformamide (DMF) (800 mL)

1 N Sodium hydroxide (NaOH) (400 mL)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Methanol

Procedure:

A mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol),

and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide is

stirred and heated at 90°C for 3 hours.

The bulk of the DMF is removed using a rotary evaporator under reduced pressure (20 mm).

The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted three

times with 800 mL of ether.

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated to yield a yellowish solid (203.5 g).

The crude product is recrystallized from 1 L of methanol, cooled to 0°C, to afford pale-yellow

crystals of 6-benzyloxy-2-nitrotoluene (a positional isomer, the protocol for the title

compound is analogous). For 4-Benzyloxy-2-nitrotoluene, the starting material would be 4-

methyl-3-nitrophenol.

Synthesis Workflow Diagram
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The logical flow of the synthesis is depicted below.
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Reactants & Reagents

Reaction & Workup

Purification & Product

4-Methyl-3-nitrophenol

Mix and Heat
(90°C, 3 hr)

Benzyl Chloride K2CO3 (Base) DMF (Solvent)

Solvent Removal
(Rotary Evaporator)

Aqueous Workup
(NaOH & Ether Extraction)

Drying & Evaporation
(Na2SO4)

Recrystallization
(Methanol, 0°C)

4-Benzyloxy-2-nitrotoluene
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Step 1: Enamine Formation

Step 2: Reductive Cyclization

4-Benzyloxy-2-nitrotoluene

DMFDMA
Pyrrolidine

DMF, 110°C

Reacts with

(E)-4-Benzyloxy-2-nitro
-β-pyrrolidinostyrene

Raney Nickel
Hydrazine Hydrate

THF/Methanol

Reacts with

4-Benzyloxyindole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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